N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide
Description
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide is a sulfonamide derivative featuring a 1,4-benzodioxin core linked to a hydroxyethyl group and a cyclopropanesulfonamide moiety. The 1,4-benzodioxin scaffold is known for its metabolic stability and ability to modulate biological targets, while the sulfonamide group enhances binding affinity and solubility .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-11(8-14-20(16,17)10-2-3-10)9-1-4-12-13(7-9)19-6-5-18-12/h1,4,7,10-11,14-15H,2-3,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTXKNQIVVRIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide typically involves multiple steps. One common route starts with the preparation of the dihydrobenzo dioxin moiety, which can be synthesized from 2,3-dihydroxybenzoic acid through alkylation, azidation, Curtius rearrangement, hydrolysis, and salification . The cyclopropane ring is then introduced through a cyclopropanation reaction, and the sulfonamide group is added via sulfonylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing side reactions. This could include the use of specific solvents, catalysts, and reaction conditions tailored to large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the cyclopropane ring and dihydrobenzo dioxin moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide Substitutions
Several sulfonamide derivatives containing the 1,4-benzodioxin ring have been synthesized and evaluated for biological activity. Key examples include:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, fluorine) on the sulfonamide moiety enhance α-glucosidase inhibition, as seen in compounds 7i and 7k . The cyclopropane group in the target compound may improve metabolic stability compared to bulkier aryl substituents.
- Linker Modifications : The hydroxyethyl linker in the target compound differs from the acetamide side chain in 7a-l. This structural variation could influence pharmacokinetic properties such as membrane permeability and target binding .
Functional Analogues with 1,4-Benzodioxin Core
- 3',4'-(1",4"-Dioxino)flavone (4f): Exhibited antihepatotoxic activity comparable to silymarin (IC₅₀ ~10 μM) by reducing SGOT and SGPT levels in rats. The flavone backbone with a dioxane ring highlights the scaffold’s versatility in hepatoprotection .
- 7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one: A coumarin-Schiff base hybrid with uncharacterized bioactivity but structural novelty .
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C16H19N3O4S
- Molecular Weight : 353.40 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The compound exhibits several mechanisms of action that contribute to its biological activities:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways.
- Antioxidant Properties : Preliminary studies suggest that it possesses antioxidant capabilities, which can mitigate oxidative stress in cells.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 (Lung) | 12.5 | MTS Assay |
| HCC827 (Lung) | 10.0 | BrdU Proliferation |
| MCF7 (Breast) | 15.0 | MTS Assay |
These results indicate significant cytotoxic effects, particularly against lung cancer cell lines.
Antimicrobial Activity
The compound's antimicrobial properties were assessed against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
| Candida albicans | 64 μg/mL |
These findings suggest that this compound has considerable potential as an antimicrobial agent.
Case Study 1: Antitumor Efficacy in Vivo
A study was conducted using a xenograft model of human lung cancer. Mice were treated with varying doses of the compound for four weeks. Tumor growth was significantly inhibited compared to the control group, demonstrating the compound's potential as an effective antitumor agent.
Case Study 2: Safety Profile Assessment
A preliminary safety assessment was performed in a rodent model to evaluate the toxicity of the compound. The results indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]cyclopropanesulfonamide, and what reagents are critical for achieving high yields?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Cyclopropane sulfonamide formation : Reacting cyclopropanesulfonyl chloride with a dihydrobenzo[b][1,4]dioxin-ethanol intermediate under basic conditions (e.g., triethylamine or NaOH) in aprotic solvents like dichloromethane (DCM) .
- Hydroxyethyl group introduction : Epoxide ring-opening or hydroxylation of a pre-functionalized ethyl chain, requiring precise pH control (pH 9–10) to avoid side reactions .
- Purification : Recrystallization or column chromatography to isolate the product, with yields optimized by controlling reaction time and stoichiometry .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the dihydrobenzodioxin moiety (δ 4.2–4.4 ppm for dioxin protons) and cyclopropane protons (δ 0.8–1.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 365.12 for C₁₃H₁₅NO₅S) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
- HPLC : Assesses purity (>95% required for biological assays) using C18 columns and UV detection at 254 nm .
Q. What biological activities have been preliminarily associated with this compound, and how are these properties evaluated?
- Methodology :
- In vitro assays : Anti-inflammatory activity via COX-2 inhibition (IC₅₀ values measured using ELISA) and antimicrobial activity via broth microdilution (MIC against Gram-positive bacteria) .
- Cellular models : Cytotoxicity assessed in cancer cell lines (e.g., MTT assay) with EC₅₀ values compared to controls like doxorubicin .
Advanced Research Questions
Q. How can researchers design experiments to optimize the synthetic route while minimizing byproduct formation?
- Methodology :
- Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, DMF improves solubility of intermediates compared to DCM but may increase side reactions .
- Reaction monitoring : Use TLC or in situ FTIR to track intermediate formation and adjust reagent addition rates .
- Byproduct analysis : LC-MS identifies impurities (e.g., sulfonamide over-substitution), guiding stoichiometric adjustments .
Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be analyzed and resolved?
- Methodology :
- Statistical validation : Replicate assays with larger sample sizes (n ≥ 6) and apply ANOVA to assess significance of discrepancies .
- Structural analogs : Compare activity trends with derivatives (e.g., fluoro- or methyl-substituted analogs) to identify substituent effects on potency .
- Target engagement studies : Use surface plasmon resonance (SPR) to measure direct binding affinity to hypothesized targets (e.g., COX-2) .
Q. What strategies are recommended for elucidating the compound’s mechanism of action through structure-activity relationship (SAR) studies?
- Methodology :
- Analog synthesis : Modify the cyclopropane (e.g., cyclobutane substitution) or benzodioxin (e.g., halogenation) to test steric/electronic effects .
- Computational modeling : Docking studies (AutoDock Vina) predict binding modes to targets like bacterial dihydropteroate synthase .
- Proteomics : SILAC-based profiling identifies differentially expressed proteins in treated vs. untreated cells .
Q. What experimental approaches are used to evaluate the compound’s stability under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .
- Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using LC-MS/MS .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .
Q. How can researchers leverage this compound to design novel biochemical probes for target identification?
- Methodology :
- Fluorescent tagging : Conjugate with BODIPY or Cy5 via the hydroxyethyl group for cellular imaging .
- Photoaffinity labeling : Introduce diazirine or benzophenone groups to capture transient protein interactions .
- Pull-down assays : Immobilize the compound on sepharose beads to isolate binding partners from lysates, followed by SDS-PAGE and MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
